1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrCl2O2 It is a derivative of benzene, substituted with bromine, chlorine, and methoxymethoxy groups
Preparation Methods
The synthesis of 1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group, often through a reaction with methoxymethyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and catalysts like palladium.
Scientific Research Applications
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, while the methoxymethoxy group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-(methoxymethoxy)benzene: Similar structure but different substitution pattern.
1-Bromo-2-(methoxymethoxy)benzene: Lacks the chlorine atoms, leading to different reactivity and applications.
4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group instead of methoxymethoxy, affecting its chemical properties.
Properties
Molecular Formula |
C8H7BrCl2O2 |
---|---|
Molecular Weight |
285.95 g/mol |
IUPAC Name |
1-bromo-2,4-dichloro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3 |
InChI Key |
IJSJSQRHXMDZRD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1Cl)Br)Cl |
Origin of Product |
United States |
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